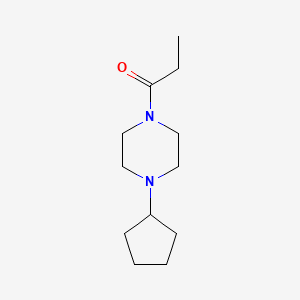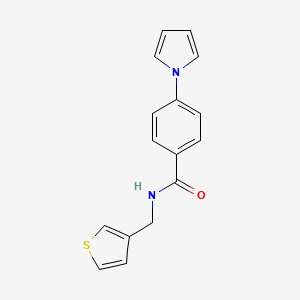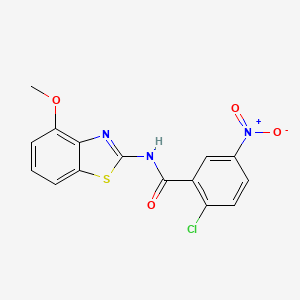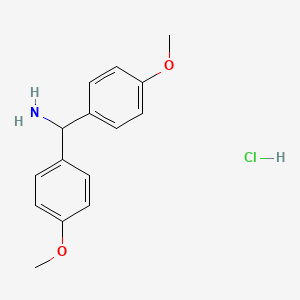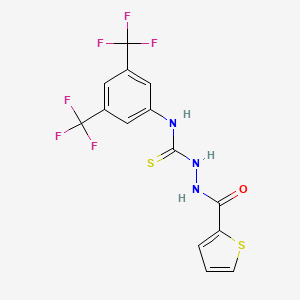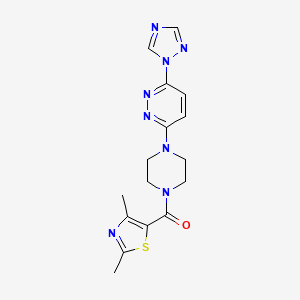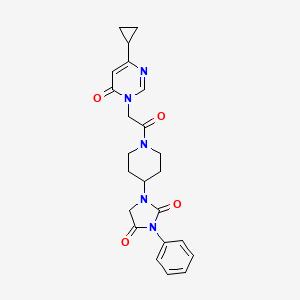
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide is a chemical compound with potential applications in scientific research. It is commonly referred to as "MPB" and belongs to the class of pyrimidine derivatives. MPB has been shown to have promising effects in various biochemical and physiological processes, making it a valuable tool for researchers in the field.
Aplicaciones Científicas De Investigación
Pharmacological Potential and Molecular Investigations
Anticancer Activity and Molecular Mechanisms : The design and synthesis of specific small molecule inhibitors, such as MGCD0103, demonstrate the potential of targeting histone deacetylases (HDACs) for cancer therapy. MGCD0103, an isotype-selective HDAC inhibitor, exhibits significant antitumor activity both in vitro and in vivo, highlighting the therapeutic promise of such compounds in oncology (Zhou et al., 2008).
Cognitive Disorders Treatment through PDE9A Inhibition : PF-04447943, a novel PDE9A inhibitor, has advanced into clinical trials for the treatment of cognitive disorders. Its selectivity for PDE9A over other PDE family members and its ability to elevate central cGMP levels in the brain suggest a novel approach for addressing cognitive impairments associated with various neurological conditions (Verhoest et al., 2012).
Optical and Electronic Applications of Pyrimidine Derivatives : Research on thiopyrimidine derivatives illustrates their potential in nonlinear optics (NLO) and electronic applications. Structural, electronic, and NLO properties of these compounds, derived from density functional theory (DFT) calculations, underscore their utility in optoelectronic devices and materials science (Hussain et al., 2020).
Antimicrobial and Antifungal Investigations
Antimicrobial and Antifungal Efficacy : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibit promising anti-angiogenic and DNA cleavage activities. Such compounds have potential as anticancer agents, showcasing both anti-angiogenic and cytotoxic effects, thereby opening avenues for new therapeutic strategies against cancer (Kambappa et al., 2017).
Herbicidal Activity and Chiral Analysis : The synthesis of chiral S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives and their herbicidal activities highlight the significance of chiral compounds in agricultural sciences. These compounds exhibit improved herbicidal activities, demonstrating the role of chirality in enhancing the efficacy of agricultural chemicals (Duan et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-3-18(16-9-5-4-6-10-16)19(25)21-14-17-13-15(2)22-20(23-17)24-11-7-8-12-24/h4-6,9-10,13,18H,3,7-8,11-12,14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZNXTCTJBAZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)


![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)
